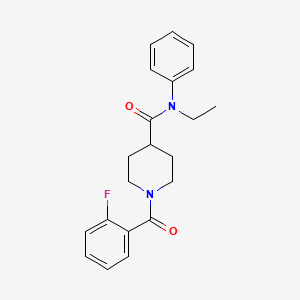

![molecular formula C18H14FN3O B4631999 6-fluoro-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4631999.png)

6-fluoro-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one

Overview

Description

Synthesis Analysis

The synthesis of related tetrahydro-β-carboline compounds involves various strategies, including copper-catalyzed domino three-component coupling-cyclization reactions, Pictet-Spengler reactions, and 1,3-dipolar cycloaddition reactions. These methods allow for the efficient formation of the tetrahydro-β-carboline skeleton, often with high yields and selectivity (Ohta et al., 2009), (Kaljuste & Undén, 1995).

Molecular Structure Analysis

The molecular structure of tetrahydro-β-carbolines and similar compounds can be elucidated using X-ray diffraction, NMR, and DFT calculations. These techniques provide insights into the optimized geometry, molecular electrostatic potential, and frontier molecular orbitals, which are crucial for understanding the chemical reactivity and interaction capabilities of these molecules (Satheeshkumar et al., 2020).

Chemical Reactions and Properties

Tetrahydro-β-carbolines undergo a variety of chemical reactions, including cycloadditions, Friedel–Crafts type intramolecular reactions, and hydroamination, leading to the formation of a diverse array of compounds. These reactions are often catalyzed by metals such as gold(I) and rhodium(II), which provide efficient pathways to functionalized spiro-tetrahydro-β-carbolines and other polycyclic compounds (Yang et al., 2014), (Fu & Davies, 2017).

Physical Properties Analysis

The physical properties of tetrahydro-β-carbolines, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. The presence of functional groups and the overall molecular geometry can affect these properties, which are essential for determining the compound's suitability for various applications.

Chemical Properties Analysis

Tetrahydro-β-carbolines exhibit a range of chemical properties, including the ability to act as ligands in coordination chemistry, participate in hydrogen bonding, and display non-linear optical (NLO) properties. These characteristics are significant for their reactivity and potential utility in materials science and biological systems (Satheeshkumar et al., 2020).

Scientific Research Applications

Application in Combinatorial Chemistry and Drug Discovery

Polysubstituted optically active tetrahydro-β-carboline derivatives, which share structural similarities with "6-fluoro-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one," are recognized for their diverse biological properties. These compounds are a common motif in many indole-based alkaloids as well as in highly marketed drugs. The stereoselective Pictet-Spengler reaction has emerged as a crucial synthetic technique for preparing these scaffolds. Research has shown rapid developments in the enantioselective synthesis of these compounds using chiral organocatalysts, highlighting their significance in drug discovery and combinatorial chemistry (Rao, Maiti, & Chanda, 2017).

Fluorophores in Molecular Imaging

The review of fluorophores, including their toxicity and application in molecular imaging, provides insights into the utility of fluorinated compounds in real-time detection of cancer. Although the reviewed fluorophores do not directly mention "this compound," the study underscores the importance of understanding the toxicological profiles of fluorinated imaging agents before their clinical application (Alford et al., 2009).

α-Carboline Alkaloids and Their Bioactivities

A comprehensive review on α-carboline alkaloids, which are structurally related to the compound , discusses their natural occurrence, synthetic pathways, and a wide range of biological activities. These include antitumor, antimicrobial, anti-Alzheimer's disease, anti-atherosclerosis, and antioxidant activities. This review highlights the potential of these compounds in medicinal chemistry and pharmacology (Li et al., 2022).

Environmental Considerations

Research on the environmental impact and degradation pathways of polyfluoroalkyl chemicals provides context on the persistence and potential ecological effects of fluorinated compounds, including those structurally similar to "this compound." These studies are crucial for assessing the environmental safety and management of such chemicals (Liu & Avendaño, 2013).

properties

IUPAC Name |

6'-fluorospiro[1H-indole-3,1'-2,3,4,9-tetrahydropyrido[3,4-b]indole]-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FN3O/c19-10-5-6-14-12(9-10)11-7-8-20-18(16(11)21-14)13-3-1-2-4-15(13)22-17(18)23/h1-6,9,20-21H,7-8H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQADOBWPCNQWPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2(C3=CC=CC=C3NC2=O)C4=C1C5=C(N4)C=CC(=C5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(butylthio)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B4631925.png)

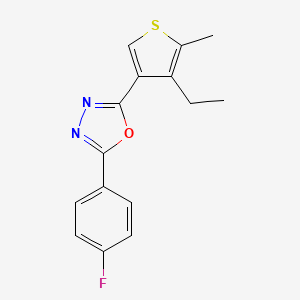

![3-[(3,5-dinitrobenzoyl)amino]-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4631943.png)

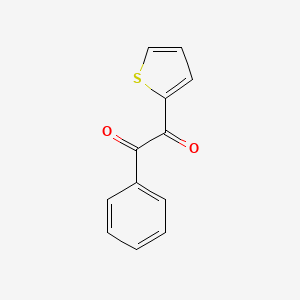

![methyl 2-({[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4631948.png)

acetate](/img/structure/B4631953.png)

![4-benzyl-1-{[1-(mesitylsulfonyl)-4-piperidinyl]carbonyl}piperidine](/img/structure/B4631971.png)

![(3aR,7aS)-2-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4631974.png)

![2-(4-chlorophenyl)-2-oxoethyl N-[(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]glycinate](/img/structure/B4632010.png)

![N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide](/img/structure/B4632018.png)

![3-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B4632025.png)

![N-(4-{[(1-naphthylamino)carbonothioyl]amino}phenyl)acetamide](/img/structure/B4632030.png)

![7-(difluoromethyl)-5-(4-methoxyphenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4632032.png)